![molecular formula C10H10BrNO B6294788 7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 2239309-43-2](/img/structure/B6294788.png)
7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one (also known as 7-bromo-6-methyl-3,4-DHIQ or 7-bromo-6-methyl-3,4-dihydroisoquinoline) is a heterocyclic compound belonging to the isoquinoline family. It is a white, odorless, crystalline solid with a melting point of 230-232°C and a boiling point of 486°C. 7-Bromo-6-methyl-3,4-DHIQ has been used in a variety of scientific research studies due to its unique properties, including its ability to act as an inhibitor of certain enzymes and its potential to be used as a novel therapeutic agent.
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
THIQ derivatives, including "7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one," have been recognized for their potential in drug discovery, especially in cancer and CNS disorders. Singh and Shah (2017) reviewed patents on THIQ derivatives between 2010 and 2015, noting their therapeutic activities across various domains, including cancer, malaria, and metabolic disorders. The US FDA's approval of trabectedin for soft tissue sarcomas underscores the milestone in anticancer drug discovery utilizing THIQ scaffolds (Singh & Shah, 2017).
Antioxidant Activity
Isoquinoline derivatives have also been evaluated for their antioxidant activities, which play a crucial role in mitigating oxidative stress-related pathologies, including neurodegenerative diseases. Munteanu and Apetrei (2021) provided a comprehensive review of analytical methods used in determining antioxidant activity, emphasizing the importance of understanding these compounds' mechanisms of action to explore their full therapeutic potential (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
7-bromo-6-methyl-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-7-2-3-12-10(13)8(7)5-9(6)11/h4-5H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVPOABSXHSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=O)NCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.